molecular formula C8H9NO3S B1433782 1-((Methylsulfinyl)methyl)-3-nitrobenzene CAS No. 1414944-11-8

1-((Methylsulfinyl)methyl)-3-nitrobenzene

Cat. No. B1433782
M. Wt: 199.23 g/mol
InChI Key: UWKGKAZBUKEURD-UHFFFAOYSA-N
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Description

“1-((Methylsulfinyl)methyl)-3-nitrobenzene” is a complex organic compound. It is related to other compounds such as “Methyl 1-(methylsulfinyl)propyl disulfide” and “1-METHYL-4-(METHYLSULFINYL)BENZENE” which are known to belong to the class of organic compounds known as sulfoxides . Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) .

Scientific Research Applications

Ortho-Methylation of Nitrobenzenes

Nitrobenzenes with ortho substituents are selectively methylated at the free ortho position through the reaction with dimethylsulfonium methylide. This process highlights the significance of the ortho substituent, which is crucial for the specific interaction between the ylide and the nitro group, facilitating the attack of the methylide C atom at the neighboring free ortho position. The addition is followed by an E1-like β-elimination, resulting in the displacement of dimethyl sulfide and protonation of the elimination product. This mechanism is valuable in understanding the selective functionalization of nitrobenzene derivatives (Haiss & Zeller, 2011).

Paired Electrochemical Conversion

A paired electrochemical method has been developed for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols using nitrobenzene derivatives and arylsulfinic acids as starting materials. This strategy does not require catalysts or toxic solvents, making it an environmentally friendly approach for the synthesis of complex organic compounds from simple nitroarenes (Mokhtari et al., 2018).

Photophysics and Photochemistry of Nitrobenzene

The study of nitrobenzene, the simplest nitroaromatic compound, reveals a complex photophysics and photochemistry following UV absorption. This research provides insights into the decay paths of the system from excited states, explaining the lack of fluorescence and phosphorescence emission due to accessible conical intersections and intersystem crossing regions. Understanding these mechanisms is crucial for the development of nitrobenzene-based photodynamic applications (Giussani & Worth, 2017).

Functionalization of Carbon Materials

The use of acidic ionic liquids for grafting carbon materials demonstrates an efficient method for producing nitrobenzene diazonium cations in situ. This self-limiting and self-patching process in a viscous ionic liquid enables dense and compact layers at the atomic level, applicable to carbon nanotubes and other carbon-based materials. This method is significant for the development of functionalized carbon materials with potential applications in sensors, catalysts, and electronic devices (Padilha et al., 2016).

Microporous Anionic Metal-Organic Frameworks

The synthesis of microporous anionic metal-organic frameworks using nitrobenzene derivatives demonstrates the potential for post-synthetic modification and applications in sensing and selective adsorption. These frameworks exhibit unique properties suitable for luminescent probes and rapid separation of organic dyes, highlighting their versatility in environmental monitoring and purification processes (Guo et al., 2017).

properties

IUPAC Name

1-(methylsulfinylmethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKGKAZBUKEURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Methylsulfinyl)methyl)-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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